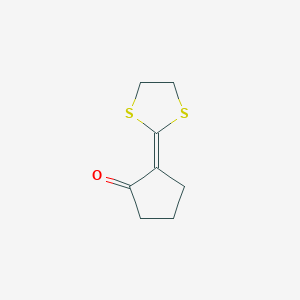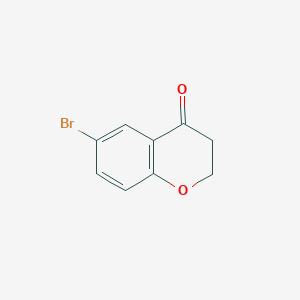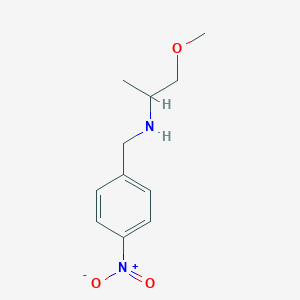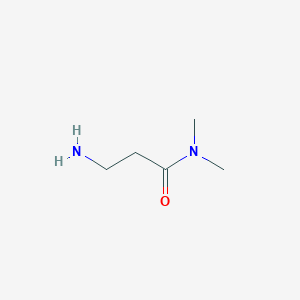
2-(1,3-Dithiolan-2-ylidene)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithiolan-2-ylidene)cyclopentanone is an organic compound with the molecular formula C8H10OS2 It is characterized by a cyclopentanone ring substituted with a 1,3-dithiolan-2-ylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)cyclopentanone typically involves the reaction of cyclopentanone with 1,3-propanedithiol in the presence of a base. The reaction proceeds through the formation of a dithiolane ring, resulting in the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)cyclopentanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a dithiol or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols or thiols. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-(1,3-Dithiolan-2-ylidene)cyclopentanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)cyclopentanone involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit the penetration and elongation of infecting hyphae by inhibiting the formation of infecting pegs or cellulose secretion . This mechanism is particularly relevant in its application as a fungicide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl 2-(1,3-dithiolan-2-ylidene)malonate: This compound shares the dithiolan-2-ylidene group but differs in the rest of its structure.
2-(1,3-Dithiolan-2-ylidene)malononitrile: Another compound with a similar dithiolan-2-ylidene group but with different substituents.
Uniqueness
2-(1,3-Dithiolan-2-ylidene)cyclopentanone is unique due to its specific combination of a cyclopentanone ring and a dithiolan-2-ylidene group. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
2-(1,3-dithiolan-2-ylidene)cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS2/c9-7-3-1-2-6(7)8-10-4-5-11-8/h1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUPHGZMKWBZLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2SCCS2)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356145 |
Source


|
| Record name | 2-(1,3-dithiolan-2-ylidene)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49696-17-5 |
Source


|
| Record name | 2-(1,3-dithiolan-2-ylidene)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)











![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)
